molecular formula C15H19N3O3S B2511728 6-Cyano-n-{3-methoxyspiro[3.3]heptan-1-yl}-n-methylpyridine-3-sulfonamide CAS No. 2224502-14-9

6-Cyano-n-{3-methoxyspiro[3.3]heptan-1-yl}-n-methylpyridine-3-sulfonamide

Cat. No.: B2511728
CAS No.: 2224502-14-9
M. Wt: 321.4
InChI Key: OZDJCKSFOFSOPR-UHFFFAOYSA-N
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Description

6-Cyano-n-{3-methoxyspiro[3.3]heptan-1-yl}-n-methylpyridine-3-sulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyano group, a methoxy group, and a spiro structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-n-{3-methoxyspiro[3.3]heptan-1-yl}-n-methylpyridine-3-sulfonamide typically involves multiple steps, including the formation of the spiro structure and the introduction of the cyano and methoxy groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-n-{3-methoxyspiro[3.3]heptan-1-yl}-n-methylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

6-Cyano-n-{3-methoxyspiro[3.3]heptan-1-yl}-n-methylpyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Industry: The compound can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Cyano-n-{3-methoxyspiro[3.3]heptan-1-yl}-n-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The cyano and methoxy groups, along with the spiro structure, contribute to its binding affinity and selectivity towards these targets. Detailed studies on the molecular interactions and pathways involved can provide insights into its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-Cyano-N-{3-ethoxyspiro[3.3]heptan-1-yl}-N-methylpyridine-3-sulfonamide
  • 6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide analogs with different substituents

Uniqueness

The uniqueness of 6-Cyano-n-{3-methoxyspiro[3.3]heptan-1-yl}-n-methylpyridine-3-sulfonamide lies in its specific combination of functional groups and spiro structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields highlight its versatility and significance.

Properties

IUPAC Name

6-cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-18(13-8-14(21-2)15(13)6-3-7-15)22(19,20)12-5-4-11(9-16)17-10-12/h4-5,10,13-14H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDJCKSFOFSOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC(C12CCC2)OC)S(=O)(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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